molecular formula C11H13N3O3 B14848192 4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide

4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide

Cat. No.: B14848192
M. Wt: 235.24 g/mol
InChI Key: MJILQXIPTAJDNO-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups at the 2 and 5 positions of the pyridine ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid or its derivatives with appropriate amines. One common method involves the reaction of pyridine-2,5-dicarboxylic acid with cyclopropylamine and N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group or the carboxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure suggests that it may act as an inhibitor of certain enzymes or receptors, potentially affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine and furan dicarboxamide derivatives, potentially leading to unique reactivity and applications in various fields.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

4-cyclopropyloxy-2-N-methylpyridine-2,5-dicarboxamide

InChI

InChI=1S/C11H13N3O3/c1-13-11(16)8-4-9(17-6-2-3-6)7(5-14-8)10(12)15/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16)

InChI Key

MJILQXIPTAJDNO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C(=C1)OC2CC2)C(=O)N

Origin of Product

United States

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